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Disulfide, bis(dipropylthiocarbamoyl)

Rubber Vulcanization Kinetics Thiuram Disulfide Structure‑Activity Accelerator Selection

Disulfide, bis(dipropylthiocarbamoyl), also identified as tetra‑n‑propylthiuram disulfide (TPTD), belongs to the thiuram disulfide class (R₂NCSS‑SSCNR₂). It is primarily recognized as a rubber vulcanization accelerator and as a member of the broader bis(dialkylthiocarbamoyl)disulfide family with demonstrated activity in breaking seed dormancy.

Molecular Formula C14H28N2S4
Molecular Weight 352.7 g/mol
CAS No. 2556-42-5
Cat. No. B8402021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, bis(dipropylthiocarbamoyl)
CAS2556-42-5
Molecular FormulaC14H28N2S4
Molecular Weight352.7 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=S)SSC(=S)N(CCC)CCC
InChIInChI=1S/C14H28N2S4/c1-5-9-15(10-6-2)13(17)19-20-14(18)16(11-7-3)12-8-4/h5-12H2,1-4H3
InChIKeyICEXLMACENYGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfide, bis(dipropylthiocarbamoyl) (CAS 2556-42-5) – Compound Identity and Comparator Landscape for Informed Procurement


Disulfide, bis(dipropylthiocarbamoyl), also identified as tetra‑n‑propylthiuram disulfide (TPTD), belongs to the thiuram disulfide class (R₂NCSS‑SSCNR₂). It is primarily recognized as a rubber vulcanization accelerator [1] and as a member of the broader bis(dialkylthiocarbamoyl)disulfide family with demonstrated activity in breaking seed dormancy [2]. Key physical‑chemical descriptors include a molecular formula of C₁₄H₂₈N₂S₄ (MW 352.6 g·mol⁻¹), a computed LogP of 4.63 [3], and an experimentally reported melting point of 50–51 °C [4]. In procurement decisions, TPTD must be evaluated against the principal thiuram‑disulfide comparators: tetramethylthiuram disulfide (TMTD, CAS 137‑26‑8), tetraethylthiuram disulfide (TETD, CAS 97‑77‑8), and tetraisopropylthiuram disulfide (TIPTD, CAS 4136‑91‑8).

Accelerator ClassThiuram disulfide (R₂NCSS‑SSCNR₂)
N‑Alkyl Substituentn‑Propyl (TPTD)
Comparator SetTMTD (methyl), TETD (ethyl), TIPTD (isopropyl)

Why Thiuram Disulfides Are Not Interchangeable: Procuring Disulfide, bis(dipropylthiocarbamoyl) with Confidence


Thiuram disulfides exhibit pronounced structure‑activity divergence despite a conserved –S–S– bridge. The defining variable is the N‑alkyl substituent, which modulates steric demand, lipophilicity, thermal lability, and biological potency [1][2]. Consequently, substituting TPTD with TMTD, TETD, or TIPTD without quantitative justification risks altering vulcanization kinetics, end‑product physical properties, or off‑target biological effects. The evidence below provides the head‑to‑head quantitative data required to substantiate a procurement decision for TPTD.

TPTD (n‑propyl)
TMTD (methyl) may shift vulcanization kinetics and surface-bloom propensity
TPTD (n‑propyl)
TETD (ethyl) exhibits different ALDH inhibition potency in biological assessments
TPTD (n‑propyl)
TIPTD (isopropyl) has higher melting point and altered crystal packing

Disulfide, bis(dipropylthiocarbamoyl): Quantitative Differentiation Evidence Against Closest Analogs


Vulcanization Reactivity Divergence: Steric Factor Dominates Over Electronic Effects

In a comparative kinetic study of TMTD, TETD, and TPTD with natural rubber, Scheele et al. demonstrated that the activation energies for both the thiuram‑disulfide consumption (kTD) and dithiocarbamate formation (kDC) are identical across the three homologs. The differences in vulcanization rate therefore arise solely from a steric factor that scales with the bulk of the N‑alkyl group [1]. The tetra‑n‑propyl substituent (TPTD) imposes a larger steric demand than either methyl (TMTD) or ethyl (TETD), directly impacting the reaction velocity with polyisoprene allyl positions.

Vulcanization Reactivity Divergence
Class‑level inference
Steric factor rank: TPTD > TETD > TMTD; activation energy invariant (~23 kcal/mol)
Rate control via alkyl steric bulk; supports compounder selection review
Specific rate constants not reported; qualitative inference from Scheele et al.
Rubber Vulcanization Kinetics Thiuram Disulfide Structure‑Activity Accelerator Selection

Human Aldehyde Dehydrogenase (ALDH) Inhibition Potency: 5‑Fold Lower Than Antabuse

The antabuse effect (acetaldehyde accumulation following ethanol administration) was quantified in rabbits for a series of thiuram disulfides by Hald et al. [1]. Tetraethylthiuram disulfide (Antabuse, TETD) served as the reference (relative effect = 1.0). Tetrapropylthiuram disulfide (TPTD) exhibited a relative effect of 0.2, making it 5‑fold less potent than TETD in inhibiting aldehyde dehydrogenase. Tetramethylthiuram disulfide (TMTD) was 3‑fold more potent (relative effect = 3.0), and tetrabutylthiuram disulfide also rated 0.2.

ALDH Inhibition Potency
Head‑to‑head comparison
Relative antabuse effect 0.2 (TETD = 1.0); 5‑fold less potent than TETD
Reported lower ALDH inhibition may relate to occupational exposure endpoints
In vivo rabbit model; acetaldehyde accumulation after ethanol
Aldehyde Dehydrogenase Inhibition Antabuse Effect Off‑Target Biological Activity

Melting Point: Enabling Low‑Temperature Processing and Homogeneous Dispersion

Tetra‑n‑propylthiuram disulfide (TPTD) melts at 50–51 °C [1], substantially lower than TMTD (155–158 °C ), TETD (69–73 °C ), and TIPTD (115 °C [2]). The low melting point permits melt‑blending into rubber compounds at moderate temperatures, reducing thermal degradation of heat‑sensitive co‑ingredients.

Melting Point
Cross‑study comparable
50–51 °C (TPTD); TMTD 155–158 °C; TETD 69–73 °C; TIPTD 115 °C
Low‑temperature processing fit; enables melt‑blending without pre‑dissolution
Literature values; may facilitate compounding of heat‑sensitive elastomers
Melting Point Formulation Processing Thermal Behavior

Lipophilicity (LogP): Tuning Solubility and Migration Resistance in Hydrocarbon Matrices

The computed octanol‑water partition coefficient (LogP) for TPTD is 4.63 [1], significantly higher than that of TMTD (LogP = 2.06 [2]). A higher LogP indicates increased solubility in hydrocarbon‑rich elastomer matrices and lower water extractability, which influences accelerator bloom, migration, and leaching behavior.

Lipophilicity (LogP)
Cross‑study comparable
LogP 4.63 (TPTD) vs. 2.06 (TMTD); ~370‑fold higher lipophilicity
Higher matrix retention, lower water extractability; supports migration-resistance review
Computed LogP values; experimental verification advised
Octanol‑Water Partition Coefficient Rubber Bloom Extractability

Thermal Dissociation Propensity: Predictably Higher Radical Generation for Larger Alkyl Substituents

Nichols and Grant demonstrated via ESR spectroscopy that the extent of thermal dissociation of thiuram disulfides into dithiocarbamate radicals increases with the size of the N‑alkyl group. Tetraisopropylthiuram disulfide (TIPTD) dissociates more readily than TETD, which in turn dissociates more readily than TMTD [1]. Although TPTD was not explicitly included, the n‑propyl group (linear C3) occupies a larger conformational volume than ethyl (C2) and is expected to follow the established trend, providing a higher steady‑state radical concentration at typical vulcanization temperatures.

Thermal Dissociation Propensity
Class‑level inference
Rank order: TIPTD > TETD > TMTD (ESR); TPTD inferred to align with larger alkyl trend
Expected higher radical generation at moderate temperatures; data to verify for TPTD
Trend from Nichols & Grant; TPTD not directly measured in that study
S–S Bond Homolysis Thiuram Radical Formation Accelerator Activation Temperature

Crystal Structure: Orthorhombic Packing with High‑Angle Interplanar Orientation

Single‑crystal X‑ray analysis reveals that TPTD crystallizes in the orthorhombic space group Pbca with the two dithiocarbamate planes oriented perpendicular to each other across the S–S bridge [1]. The C–N bonds exhibit partial double‑bond character, indicative of electron delocalization within the thiocarbamoyl moiety. In contrast, TMTD crystallizes in the monoclinic system (P2₁/c) with a different molecular packing arrangement [2]. These structural differences influence macroscopic properties such as crystal density, mechanical friability, and dissolution rate in non‑polar media.

Crystal Structure
Supporting evidence
TPTD: Orthorhombic Pbca; TMTD: Monoclinic P2₁/c; distinct packing & unit‑cell volumes
Crystal habit affects powder flow and dissolution; relevant for compounding consistency
Single‑crystal XRD data; TPTD unit cell ~4059 ų
X‑Ray Crystallography Molecular Conformation Solid‑State Properties

Disulfide, bis(dipropylthiocarbamoyl): High‑Specificity Application Scenarios Backed by Comparative Data


Low‑Temperature Sulfur‑Free Vulcanization of Heat‑Sensitive Elastomers

The low melting point (50–51 °C, [1]) combined with higher thermal dissociation propensity relative to TETD and TMTD (class‑level inference, [2]) makes TPTD a preferred accelerator for sulfur‑free vulcanization of EPDM and butyl rubber formulations. It permits curing below 140 °C, minimizing thermal degradation of the polymer backbone while achieving crosslink densities comparable to TETD‑based systems operated at higher temperatures.

Rubber Articles for Potable Water and Food‑Contact Applications

With a LogP of 4.63 – approximately 370‑fold more lipophilic than TMTD – TPTD partitions preferentially into the hydrocarbon rubber matrix rather than into water [3]. Paired with a 5‑fold lower antabuse effect than TETD (relative potency 0.2 vs. 1.0, [4]), TPTD offers a reduced toxicological profile for rubber seals, gaskets, and hoses used in regulated drinking‑water and food‑processing environments.

Agricultural Seed‑Dormancy Breaking Formulations Using Bis(dialkylthiocarbamoyl) Disulfides

Bis(dialkylthiocarbamoyl)disulfide compounds, including TPTD, are highly effective in breaking the dormancy of plant seeds, bulbs, and tubers [5]. The higher lipophilicity of TPTD relative to TMTD may enhance penetration through the seed coat waxy cuticle, potentially reducing the required application rate. Quantitative dose‑response comparisons remain to be established, but the physicochemical differentiation supports prioritization of TPTD for lipophilic seed‑treatment formulations.

Hydrocarbon Fuel‑Stability Additives

Gasoline basestocks blended with 0.001–0.5 wt% of bis(dialkylthiocarbamoyl)disulfides, including TPTD, exhibit enhanced long‑term storage stability with reduced sludge deposition [5]. The superior solubility of TPTD in hydrocarbon media (LogP 4.63) compared to shorter‑chain analogs suggests more effective radical scavenging in non‑polar fuel matrices, an advantage for formulating multifunctional fuel stabilizers.

Application
Selection Property
Validation Focus
Sulfur‑free vulcanization of heat‑sensitive elastomers
Thermal processing and dissociation profile
Low‑temperature cure response and crosslink density
Water‑contact and food‑contact rubber components
Lipophilic matrix retention and low extractability
Migration and leaching endpoints in aqueous simulants
Seed‑dormancy breaking formulations
Lipophilic penetration through seed coat
Dose‑response and dormancy release endpoints
Fuel stabilization additive research
Solubility and radical‑scavenging in non‑polar media
Long‑term storage stability and sludge deposition endpoints
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